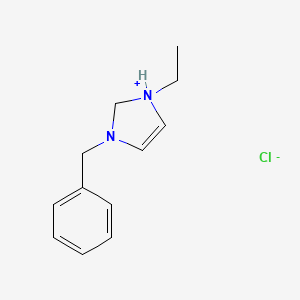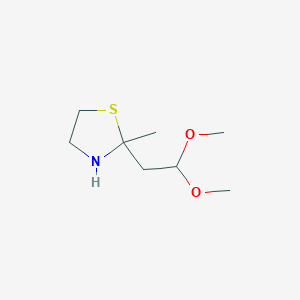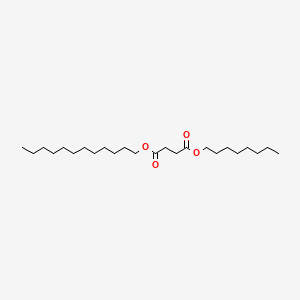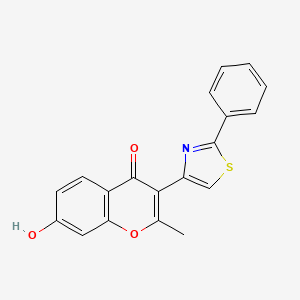
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the 3-position, an ethyl group at the 1-position, and a chloride ion as the counterion. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the alkylation of imidazole derivatives. For instance, the reaction of 1-ethylimidazole with benzyl chloride in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures (around 75°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The compound can react with electrophiles, leading to the addition of new functional groups to the imidazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, thiolates, and alkoxides can be used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions to achieve oxidation.
Addition: Electrophiles such as alkyl halides or acyl chlorides can be used in addition reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different imidazolium salts, while oxidation reactions can lead to the formation of imidazole N-oxides.
科学研究应用
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a catalyst in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound of interest in drug development.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
作用机制
The mechanism of action of 3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The imidazole ring can coordinate with metal ions, affecting metalloprotein function. Additionally, the compound’s lipophilic benzyl group may facilitate its interaction with cell membranes, influencing its bioavailability and activity.
相似化合物的比较
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a benzyl group.
1-Benzyl-2-methylimidazolium chloride: Similar structure but with a methyl group at the 2-position.
Uniqueness
3-Benzyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the specific combination of benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the ethyl group may affect the compound’s steric and electronic properties, leading to distinct interactions with biological targets and reagents.
属性
CAS 编号 |
53790-85-5 |
|---|---|
分子式 |
C12H17ClN2 |
分子量 |
224.73 g/mol |
IUPAC 名称 |
3-benzyl-1-ethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-13-8-9-14(11-13)10-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H |
InChI 键 |
RKGHPEMEKXKVKW-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)


![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)



![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)


![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
